Cas no 87869-51-0 (2-Propen-1-amine, N-(1-phenylethylidene)-, (E)-)

87869-51-0 structure
Product name:2-Propen-1-amine, N-(1-phenylethylidene)-, (E)-
2-Propen-1-amine, N-(1-phenylethylidene)-, (E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-amine, N-(1-phenylethylidene)-, (E)-
- 1-phenyl-N-prop-2-enylethanimine
- (1E)-1-Phenyl-N-(prop-2-en-1-yl)ethan-1-imine
- DTXSID80520276
- 87869-51-0
-
- Inchi: InChI=1S/C11H13N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3
- InChI Key: RMANLFKQBQDGKB-UHFFFAOYSA-N
- SMILES: CC(=NCC=C)C1=CC=CC=C1
Computed Properties
- Exact Mass: 159.104799419g/mol
- Monoisotopic Mass: 159.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 12.4Ų
2-Propen-1-amine, N-(1-phenylethylidene)-, (E)- Related Literature
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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